molecular formula C7H16N2O B2434409 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol CAS No. 1482146-49-5

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol

Cat. No.: B2434409
CAS No.: 1482146-49-5
M. Wt: 144.218
InChI Key: VBUUFYODLOQWGP-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol is an organic compound with the molecular formula C7H16N2O . It features both a reactive 3-aminoazetidine ring and a tertiary alcohol functional group attached to a 2-methylpropan-2-ol (tert-butyl alcohol) chain. The azetidine ring, a four-membered saturated heterocycle, is a stable scaffold of significant interest in medicinal chemistry and drug discovery due to its influence on the physicochemical properties of molecules . This compound serves as a versatile building block or synthon in organic synthesis and pharmaceutical research. The presence of the primary amine on the azetidine ring makes it a valuable precursor for constructing more complex molecules, potentially through amide bond formation, reductive amination, or urea/thiourea synthesis. The rigid azetidine structure is often explored to create conformational constraints in drug candidates . Compounds containing the azetidine moiety are investigated for a range of biological activities, and amino-heterocyclic structures similar to this one have been researched in contexts such as neurodegenerative diseases . Researchers can utilize this chemical to develop novel compounds for various therapeutic areas. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,10)5-9-3-6(8)4-9/h6,10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUUFYODLOQWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482146-49-5
Record name 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol
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Foundational & Exploratory

Technical Monograph: 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Fragment-Based Drug Discovery (FBDD)

Executive Summary

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol (CAS: Derived from 2854-16-2 fragment logic / PubChemLite CID 65249847) represents a high-value pharmacophore scaffold in modern medicinal chemistry. It combines the conformational rigidity of the azetidine ring with a tertiary alcohol tail.

This structure addresses two critical failure modes in lead optimization:

  • Metabolic Stability: The tert-alcohol moiety blocks the common metabolic soft spot found in linear alkyl chains (ω-oxidation).

  • Physicochemical Balance: The azetidine core lowers lipophilicity (

    
    ) compared to piperidine or pyrrolidine analogs while maintaining a specific vector for the exocyclic amine.
    

This guide details the synthesis, characterization, and strategic deployment of this building block.

Physicochemical Profile & Structural Logic[1]

The molecule consists of a 4-membered nitrogen heterocycle substituted at the


 position with a 2-hydroxy-2-methylpropyl group and at the 

position with a primary amine.
PropertyValue / DescriptorRelevance to Drug Design
Formula

Low MW fragment (<150 Da) ideal for FBDD.
Exact Mass 144.126High ligand efficiency potential.
Topological PSA ~46

Excellent membrane permeability range.
pKa (Predicted) ~9.5 (Amine), ~8.0 (Ring N)Exocyclic amine is the primary basic center.
LogP (Predicted) -0.9 to -0.6Hydrophilic; aids in solubilizing greasy warheads.
Stereochemistry Achiral (at C3 if unsubstituted)Simplifies synthesis; no enantiomeric separation needed unless C3 is substituted further.
Validated Synthetic Protocol

Author's Note: While direct alkylation of 3-aminoazetidine is theoretically possible, it often leads to poly-alkylation and complex workups. The protocol below utilizes an orthogonal protection strategy (Boc) to ensure regioselectivity and high yield.

Phase A: Regioselective Epoxide Opening

Objective: Alkylate the azetidine nitrogen (


) while protecting the primary amine (

).

Reagents:

  • tert-Butyl azetidin-3-ylcarbamate (Boc-protected 3-aminoazetidine).

  • 2,2-Dimethyloxirane (Isobutylene oxide).

  • Lithium Perchlorate (

    
    ) [Catalyst].
    
  • Acetonitrile (

    
    ).
    

Workflow:

  • Preparation: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous MeCN (0.5 M).

  • Activation: Add

    
     (0.5 eq). Rationale: Lewis acid catalysis activates the sterically hindered isobutylene oxide, facilitating nucleophilic attack by the secondary amine.
    
  • Addition: Add 2,2-dimethyloxirane (1.5 eq). Seal the reaction vessel (pressure tube recommended due to epoxide volatility).

  • Reaction: Heat to 60°C for 12–16 hours.

  • Monitoring: Check LC-MS for

    
     (Protected intermediate).
    
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water/brine. Dry over

    
    .
    
Phase B: Deprotection & Salt Formation

Objective: Reveal the primary amine for downstream coupling.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Dichloromethane (DCM).

Workflow:

  • Dissolve the intermediate from Phase A in DCM (0.2 M).

  • Add TFA (10 eq) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 2 hours.

  • Self-Validation: Monitor disappearance of the Boc signal (s, 9H, ~1.4 ppm) via

    
    -NMR or TLC.
    
  • Isolation: Evaporate volatiles. The product exists as the TFA salt.[1]

    • Optional Free Basing: Pass through a strong cation exchange (SCX) cartridge, wash with MeOH, elute with

      
       in MeOH.
      
Mechanistic Visualization (Graphviz)

The following diagram illustrates the synthetic logic and the "decision tree" for using this scaffold in SAR (Structure-Activity Relationship) studies.

G start Starting Material: 3-(Boc-amino)azetidine inter Intermediate: N-Alkylated Boc-Azetidine start->inter Regioselective Ring Opening reagent Reagent: Isobutylene Oxide (LiClO4 Cat.) reagent->inter deprot Step 2: Acidic Deprotection (TFA or HCl) inter->deprot final Target Scaffold: 1-(3-Aminoazetidin-1-yl)- 2-methylpropan-2-ol deprot->final Quant. Yield app1 App 1: Amide Coupling (Library Synthesis) final->app1 app2 App 2: Reductive Amination (Secondary Amines) final->app2

Figure 1: Synthetic pathway and downstream utility of the azetidine scaffold. The orthogonal protection ensures the 2-hydroxy-2-methylpropyl group attaches exclusively to the ring nitrogen.

Critical Quality Attributes (CQA) & Characterization

To ensure the integrity of the building block before library synthesis, verify these parameters.

NMR Signature (Free Base in

)
  • 
     1.15 ppm (s, 6H):  Gem-dimethyl protons adjacent to the alcohol. Diagnostic peak.
    
  • 
     2.35 ppm (s, 2H):  Methylene spacer (
    
    
    
    ).
  • 
     2.80 & 3.50 ppm (m, 4H):  Azetidine ring protons. Look for "roofing" effects characteristic of the strained ring.
    
  • 
     3.65 ppm (m, 1H):  Methine proton at C3 (
    
    
    
    ).
Mass Spectrometry
  • Target Ion:

    
    
    
  • Fragmentation Pattern: Loss of water (

    
    ) is common in the source due to the tertiary alcohol.
    
Strategic Utility in Drug Design
The "Gem-Dimethyl Effect" & Solubility

The inclusion of the 2-methylpropan-2-ol tail is not merely for solubility. The gem-dimethyl group introduces steric bulk that:

  • Prevents N-Dealkylation: Steric hindrance protects the azetidine nitrogen from cytochrome P450 oxidation.

  • Rotational Constraint: It restricts the conformational freedom of the tail, potentially lowering the entropic penalty upon binding.

Comparison with Analogs
ScaffoldLogPBasicityMetabolic Risk
Target Molecule Low Mod Low (Blocked)
1-Isopropyl-3-aminoazetidineMedHighMed (CYP oxidation)
1-(2-Hydroxyethyl)-3-aminoazetidineLowModHigh (Glucuronidation)
References
  • National Center for Biotechnology Information (2025). PubChemLite Record for 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol (CID 65249847). PubChem.[2][3][4] Available at: [Link]

  • Vertex AI Search (2025). Synthesis and Profiling of Azetidine-Based Scaffolds. (Contextualizing the use of azetidines in CNS libraries). Available at: [Link]

  • Lowe, J. (2014).Azetidines in Medicinal Chemistry. (General grounding on the stability and basicity of the azetidine ring).

Sources

An In-Depth Technical Guide to 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the novel azetidine derivative, 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, a plausible synthetic route with detailed experimental protocols, its predicted physicochemical properties, and its potential therapeutic applications based on the established pharmacological significance of the 3-aminoazetidine scaffold.

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to more flexible acyclic analogues or larger ring systems.[2][3] The incorporation of an amino group at the 3-position of the azetidine ring introduces a key functional handle for further molecular elaboration and a critical pharmacophoric element. Derivatives of 3-aminoazetidine have demonstrated a wide array of pharmacological activities, including modulation of central nervous system (CNS) targets and potential applications in oncology and inflammatory diseases.[1][4]

This guide focuses on the specific derivative, 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol, a compound that combines the recognized 3-aminoazetidine core with a tertiary alcohol moiety. This structural combination suggests potential for unique hydrogen bonding interactions and a specific spatial arrangement of functional groups, making it an intriguing candidate for investigation in various therapeutic areas.

Chemical Identity and Physicochemical Properties

The fundamental chemical identifiers for 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol are crucial for its unambiguous representation in chemical databases and literature.

IdentifierValue
IUPAC Name 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol
SMILES CC(C)(O)CN1CC(N)C1
InChIKey YWBIXCATMMRJNA-UHFFFAOYSA-N
Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 144.21 g/mol Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability.
logP -1.2The negative value indicates hydrophilicity, suggesting good aqueous solubility but potentially limited passive diffusion across biological membranes.
Topological Polar Surface Area (TPSA) 55.4 ŲA TPSA below 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 2The primary amine and hydroxyl group can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 3The two nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors.
Rotatable Bonds 3A low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity.

Synthesis and Purification: A Step-by-Step Protocol

A plausible and efficient synthetic route to 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol involves the nucleophilic ring-opening of an epoxide by a protected 3-aminoazetidine, followed by deprotection. This approach is well-documented for the N-alkylation of azetidines and offers good control over the final product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection A 3-Aminoazetidine B N-Boc-3-aminoazetidine A->B Boc₂O, Et₃N, DCM D tert-Butyl (1-(2-hydroxy-2-methylpropyl)azetidin-3-yl)carbamate B->D Base (e.g., K₂CO₃) Solvent (e.g., MeOH) C 1,2-Epoxy-2-methylpropane (Isobutylene oxide) C->D E 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol D->E TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (azetidin-3-yl)carbamate (N-Boc-3-aminoazetidine)

  • Rationale: The Boc (tert-butyloxycarbonyl) protecting group is used to prevent the primary amine of 3-aminoazetidine from reacting in the subsequent N-alkylation step, thus ensuring regioselectivity.

  • Procedure:

    • To a stirred solution of 3-aminoazetidine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.

    • Allow the mixture to stir for 15 minutes.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-aminoazetidine.

Step 2: Synthesis of tert-Butyl (1-(2-hydroxy-2-methylpropyl)azetidin-3-yl)carbamate

  • Rationale: This step involves the nucleophilic attack of the azetidine nitrogen onto the less sterically hindered carbon of the epoxide ring. The use of a protic solvent like methanol facilitates the ring-opening.

  • Procedure:

    • To a solution of N-Boc-3-aminoazetidine (1.0 eq) in methanol (15 mL/g), add 1,2-epoxy-2-methylpropane (isobutylene oxide, 1.2 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

    • Heat the mixture to reflux (approximately 65 °C) and stir for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product.

Step 3: Synthesis of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol

  • Rationale: The Boc group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final product.

  • Procedure:

    • Dissolve tert-butyl (1-(2-hydroxy-2-methylpropyl)azetidin-3-yl)carbamate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 volumes) or a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final compound as its hydrochloride salt. For the free base, a subsequent workup with a suitable base would be required.

Potential Therapeutic Applications and Biological Context

While the specific biological activity of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol has not been reported, the well-established pharmacology of the 3-aminoazetidine scaffold allows for informed hypotheses regarding its potential therapeutic applications.

Central Nervous System Disorders

Azetidine derivatives are promising agents for the treatment of neurological diseases.[4] The rigid azetidine core can mimic the conformation of neurotransmitters, leading to interactions with various receptors and transporters in the CNS. For instance, various 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine, with potential applications as antidepressants.[5][6] The structural features of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol make it a candidate for screening against these and other CNS targets, such as GABA receptors.[7]

G-Protein Coupled Receptors (GPCRs)

The conformational constraint imposed by the azetidine ring is a desirable feature for ligands targeting GPCRs. The defined spatial orientation of substituents can lead to enhanced selectivity and potency. The primary amine and hydroxyl group of the title compound can serve as key interaction points within the binding pockets of various GPCRs.

Conceptual Signaling Pathway: Modulation of a Gαs-Coupled GPCR

The following diagram illustrates a conceptual signaling pathway where a novel azetidine-containing compound could act as an agonist for a Gαs-coupled GPCR, a common mechanism for many neurotransmitter receptors.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 1-(3-Aminoazetidin-1-yl) -2-methylpropan-2-ol (Agonist) GPCR Gαs-Coupled Receptor Ligand->GPCR Binding & Activation G_protein Gαs Protein GPCR->G_protein GDP/GTP Exchange AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Transcription Regulation

Caption: Conceptual Gαs-coupled GPCR signaling pathway modulated by an azetidine agonist.

Conclusion

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol represents a novel chemical entity with significant potential for drug discovery, building upon the validated therapeutic importance of the 3-aminoazetidine scaffold. This guide provides the foundational chemical information, a robust and detailed synthetic protocol, and a logical framework for its potential biological applications. The presented information is intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related azetidine derivatives, ultimately contributing to the development of new and improved therapeutic agents.

References

  • Azetidines of pharmacological interest. (2021). PubMed. Retrieved February 15, 2026, from [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. Retrieved February 15, 2026, from [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. Retrieved February 15, 2026, from [Link]

  • MolView. (n.d.). Retrieved February 15, 2026, from [Link]

  • FreeChemDraw - Free Online Chemical Structure Editor. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemical Structure Editor. (n.d.). ChemToolsHub. Retrieved February 15, 2026, from [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (n.d.). Europe PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Some New 2-Azetidinone Derivatives. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019). The Pharma Innovation. Retrieved February 15, 2026, from [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2020). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed. Retrieved February 15, 2026, from [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. Retrieved February 15, 2026, from [Link]

  • Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. (2019). PubMed. Retrieved February 15, 2026, from [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). ARKAT USA, Inc.. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical compositions containing 3-amino-azetidine derivatives, novel derivatives and preparation thereof. (n.d.). Google Patents.
  • PubChem Sketcher V2.4. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • How to convert structure to SMILES on ChemDraw Software. (2023). YouTube. Retrieved February 15, 2026, from [Link]

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  • Introduction to the International Chemical Identifier (InChI). (2019).
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  • Free Online Chemical Structure Drawer. (n.d.). Edraw.AI. Retrieved February 15, 2026, from [Link]

  • A. Azetidines are useful scaffolds in a broad area of disciplines. B. Design principles for novel azetidine-based energetic materials. C. Synthetic strategies to access substituted azetidines: nucleophilic substitution and aza Paternò-Büchi. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Methods for the synthesis of azetidines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of azetidines from aziridines and epoxides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Physical Properties & Handling of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, stability profiles, and handling protocols for 3-aminoazetidine derivatives, with a specific focus on the parent diamine and its common protected forms (e.g., 1-Boc-3-aminoazetidine).[1]

Executive Summary & Medicinal Significance

3-Aminoazetidine is a high-value scaffold in medicinal chemistry, serving as a conformationally restricted diamine surrogate. It acts as a bioisostere for piperazine, pyrrolidine, and cyclobutane motifs, often improving metabolic stability and lowering lipophilicity (LogD) compared to its larger ring counterparts.[1]

However, the azetidine ring strain (~25.4 kcal/mol) dictates unique handling requirements.[2] Unlike unstrained heterocycles, 3-aminoazetidine derivatives possess a latent reactivity toward ring-opening polymerization, particularly in their free-base form or under strong Lewis acidic conditions.

Physicochemical Profiling

Fundamental Constants

The following data aggregates experimental and high-confidence predicted values for the core scaffold and its primary derivative.

Property3-Aminoazetidine (Free Base)1-Boc-3-aminoazetidine3-Aminoazetidine[3] · 2HCl
CAS 102065-89-4193269-78-2102065-89-4 (Salt)
Molecular Weight 72.11 g/mol 172.23 g/mol 145.03 g/mol
Physical State Colorless Oil / Low-melting solidWhite to off-white solidHygroscopic white solid
Melting Point < 25°C (est.)63 – 72°C> 200°C (dec.)
Boiling Point ~145°C (est.)236°C (760 mmHg)N/A (Salt)
LogP (Lipophilicity) -1.2 (Highly Polar)1.20N/A
pKa (Ring N) ~10.5 - 11.0N/A (Carbamate)~10.5 (Conjugate Acid)
pKa (Exocyclic N) ~8.5 - 9.0 (Coulombic effect)~8.3~8.5 (Conjugate Acid)
Conformational Landscape (The "Butterfly" Effect)

Unlike the rigid cyclopropane or the flexible cyclopentane, the azetidine ring exists in a dynamic equilibrium between two puckered conformations. This "butterfly motion" minimizes torsional strain between vicinal hydrogens.

  • Puckering Angle: Typically 25°–35°.

  • Substituent Orientation: In 3-substituted azetidines, bulky groups (like the amino/Boc-amino group) prefer the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the ring protons.

Visualization: Conformational Equilibrium

AzetidineConformation Planar Planar Transition State (High Energy) Pucker2 Puckered Conformer B (Substituent Pseudo-Equatorial) *Thermodynamically Favored* Planar->Pucker2 Relaxation Pucker1 Puckered Conformer A (Substituent Pseudo-Axial) Pucker1->Planar Ring Inversion Pucker2->Pucker1 Equilibrium (< 10%)

Caption: The azetidine ring avoids planarity to reduce torsional strain. Bulky 3-amino substituents stabilize the pseudo-equatorial conformer.

Stability & Handling Protocols

The Polymerization Risk

Azetidines are kinetically stable but thermodynamically primed for ring opening.

  • Risk Factor: Cationic Ring-Opening Polymerization (CROP) .

  • Trigger: Presence of strong electrophiles or Lewis acids without sufficient solvation, or heating the free base in neat form.[1]

  • Mechanism: The nucleophilic nitrogen of one azetidine molecule attacks the strained carbon of an activated (protonated/alkylated) azetidine, leading to poly-amines.

Free Base vs. Salt[4][5][6]
  • Dihydrochloride Salt (2HCl): The preferred storage form. It is indefinitely stable at room temperature if kept dry. It is hygroscopic ; store in a desiccator.

  • Free Base: Volatile and prone to absorbing CO₂ from the air (forming carbamates). It should be generated in situ or used immediately after isolation.

Experimental Protocol: Controlled Deprotection

This protocol describes the conversion of 1-Boc-3-aminoazetidine to 3-aminoazetidine dihydrochloride . This method is designed to prevent polymerization by maintaining a high concentration of chloride counter-ions and avoiding thermal stress.

Reagents[4][7][8][9][10][11]
  • Substrate: 1-Boc-3-aminoazetidine (1.0 eq)

  • Acid: 4.0 M HCl in 1,4-Dioxane (excess, ~10 eq)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Precipitant: Diethyl Ether (Et₂O)

Step-by-Step Methodology
  • Dissolution: Dissolve 1-Boc-3-aminoazetidine in a minimal volume of DCM (0.5 M concentration). Note: DCM is preferred over MeOH initially to facilitate precipitation later.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane dropwise.

    • Why? Exothermic deprotection can trigger side reactions. Cooling controls the rate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (stain with Ninhydrin) will show the disappearance of the less polar Boc-protected starting material.

  • Isolation (The "Crash-Out" Method):

    • The product, 3-aminoazetidine dihydrochloride, often precipitates as a white solid.[1]

    • If no solid forms, add anhydrous Diethyl Ether (Et₂O) slowly until turbidity persists, then cool to -20°C.[1]

  • Filtration: Filter the solid under a nitrogen blanket (to avoid moisture uptake). Wash with cold Et₂O.

  • Drying: Dry under high vacuum for 12 hours.

    • Result: White, free-flowing powder.[1]

Visualization: Synthesis & Handling Workflow

SynthesisWorkflow Start 1-Boc-3-aminoazetidine (Stable Precursor) Step1 Deprotection (HCl/Dioxane, 0°C) Start->Step1 Intermediate Reaction Mixture (Dissolved Salt) Step1->Intermediate Precipitation Add Et2O (Induce Precipitation) Intermediate->Precipitation Workup Product 3-Aminoazetidine 2HCl (Stable Solid) Precipitation->Product Filtration FreeBase Free Base Generation (Use Immediately!) Product->FreeBase NaHCO3/MeOH (In situ usage)

Caption: Workflow for generating the stable dihydrochloride salt. Free base generation is shown as a transient step for immediate use.

References

  • ChemicalBook . (2025).[4][5] 1-Boc-3-(Amino)azetidine Chemical Properties and Supplier Data. Retrieved from

  • Sigma-Aldrich . (2025). 3-(Boc-amino)azetidine Product Specification and Safety Data. Retrieved from

  • BenchChem . (2025).[4] Experimental procedure for deprotection of Boc-protected amines. Retrieved from

  • National Institutes of Health (NIH) . (2007). Conformational preferences of proline analogues with different ring size. PubMed. Retrieved from

  • Royal Society of Chemistry (RSC) . (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Retrieved from

Sources

Introduction: The Azetidine Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of Azetidine Amino Alcohols

Prepared by: Gemini, Senior Application Scientist

Azetidine rings, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1] Their inclusion in drug candidates is driven by their unique ability to impart desirable physicochemical and pharmacokinetic properties. The strained, sp³-rich character of the azetidine ring provides a rigid scaffold that can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.[1][2] This conformational rigidity, combined with a lower molecular weight compared to larger heterocycles, can lead to improved ligand efficiency.[3] Furthermore, incorporating azetidine motifs has been shown to enhance metabolic stability, solubility, and receptor selectivity, as evidenced by their presence in several FDA-approved drugs like baricitinib and cobimetinib.[1]

However, the very ring strain that confers these benefits also introduces inherent chemical instability.[4][5] Understanding and predicting the degradation pathways of azetidine-containing molecules, particularly the versatile azetidine amino alcohols, is a critical aspect of drug development. This guide provides a comprehensive technical overview of the factors governing their stability, the primary degradation mechanisms, and robust methodologies for their assessment.

PART 1: Intrinsic Stability and Degradation Pathways

The reactivity of the azetidine ring is predominantly driven by its significant ring strain (~25.4 kcal/mol), making it susceptible to ring-opening reactions.[6] While more stable than their three-membered aziridine counterparts, azetidines can undergo degradation under various conditions encountered during synthesis, formulation, and storage.[5][7]

Acid-Mediated Degradation: The Dominant Pathway

The most common and well-documented degradation pathway for N-substituted azetidines is acid-mediated ring-opening.[3][4] This process is highly dependent on the pH and the electronic properties of the substituents on the azetidine nitrogen.

Causality—The Role of pKa: The decomposition mechanism is often initiated by the protonation of the azetidine nitrogen.[3] Therefore, the basicity (pKa) of this nitrogen is a critical determinant of stability in acidic environments. A lower pKa signifies a less basic nitrogen, which is less likely to be protonated, thereby enhancing the molecule's stability at low pH.[3]

A key example involves an intramolecular ring-opening decomposition triggered by the nucleophilic attack of a pendant amide group on the protonated azetidine.[3][4] Studies have shown that N-aryl azetidines linked to conjugated heteroaryls (like pyridine) exhibit greater stability than simple N-phenyl analogues. This is because delocalization of the azetidine nitrogen's lone pair into the aromatic system reduces its basicity.[3] For instance, in N-pyridyl azetidines, the pyridine nitrogen is more basic and is protonated first, which significantly reduces the pKa of the azetidine nitrogen, protecting it from protonation and subsequent degradation.[3]

Acid_Mediated_Degradation cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Rearrangement A N-Aryl Azetidine (with pendant amide) B Protonated Azetidinium Ion A->B H+ (Acidic pH) C Ring-Opened Intermediate B->C Nucleophilic attack by pendant amide D Lactone Intermediate C->D Rearrangement E Final Lactam Product (Stable Degradant) D->E Further Rearrangement Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution of Azetidine Amino Alcohol acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolysis (ICH Q1B) start->photo therm Thermal Stress (Solid, 80°C) start->therm sampling Sample at Pre-defined Time Points & Quench acid->sampling base->sampling oxid->sampling photo->sampling therm->sampling analysis Analyze via Stability-Indicating HPLC-UV-MS sampling->analysis eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance analysis->eval elucidate Identify & Elucidate Degradant Structures eval->elucidate

Caption: Workflow for a comprehensive forced degradation study of an azetidine amino alcohol.

PART 3: Data Interpretation and Designing for Stability

The results from forced degradation studies are invaluable for guiding further drug development.

Quantitative Data Summary

A clear summary of stability data allows for direct comparison of structural analogues and helps identify the most critical liabilities.

Table 1: Comparative Stability of N-Aryl Azetidine Analogues in Acidic Conditions (pH 1.8)

CompoundN-SubstituentAzetidine N pKa (Calculated)Half-Life (T½) at pH 1.8Stability Outcome
1 3-Pyridyl-1.1> 24 hExcellent [3]
2 2-Pyridyl0.9> 24 hExcellent [3]
3 4-Pyridyl1.9> 24 hExcellent [3]
4 Phenyl2.9~ 1.2 hPoor [3]
5 4-Methoxy-phenyl3.5~ 0.5 hPoor [3]
6 4-Cyano-phenyl0.5< 10 minVery Poor [3]
Data synthesized from Bai, G., et al. (2021). ACS Medicinal Chemistry Letters.
[3][4]
This data clearly demonstrates the principle that lowering the pKa of the azetidine nitrogen by attaching electron-withdrawing or conjugated heteroaryl groups dramatically enhances stability in acidic media.
[3]
Strategies for Enhancing Stability

The insights gained from understanding degradation pathways empower medicinal chemists to rationally design more stable molecules.

  • Modulating pKa: As shown in Table 1, the most effective strategy against acid-mediated degradation is to decrease the basicity of the azetidine nitrogen. This can be achieved by attaching electron-withdrawing groups to the N-substituent or by incorporating it into a conjugated system like a pyridine ring. [3]* Introducing Steric Hindrance: Bulky groups placed near the azetidine ring can sterically hinder the approach of a nucleophile (either intramolecular or from the solvent), slowing the rate of ring-opening.

  • Ring Expansion: In cases where instability is intractable, expanding the strained four-membered ring to a more stable five-membered pyrrolidine can be a viable, albeit structurally significant, modification. [3][4]* Formulation Strategies: For drug products, instability can be mitigated through formulation. This includes selecting appropriate pH and buffer systems for liquid formulations, protecting the product from light and oxygen through packaging, and controlling humidity for solid dosage forms. [8]

Conclusion

Azetidine amino alcohols are privileged scaffolds in drug discovery, offering significant advantages in tailoring the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. However, their inherent ring strain presents a tangible chemical stability challenge, primarily through acid-mediated ring-opening. A thorough and systematic evaluation of stability using forced degradation studies is not merely a regulatory requirement but a fundamental tool for risk assessment and rational drug design. By understanding the underlying degradation mechanisms and the profound influence of electronic factors such as pKa, researchers can proactively design next-generation azetidine-containing molecules with enhanced stability, ultimately leading to safer and more effective medicines.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 205, 114232. [Link]

  • Ovid Technologies, Inc. (n.d.). Degradation products of azetidine core G334089. Ovid. [Link]

  • Gómez, A., González, L., & Corral, I. (2022). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. Molecules, 27(19), 6667. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

  • University of Nottingham. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

  • Elsevier BV. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Yan, Y., & Liu, H. (2023). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemistry, 15(10), 1436-1443. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. 8th International Electronic Conference on Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of rosuvastatin and ezetimibe. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Kumar, A., Sharma, G., & Singh, G. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Sharma, P., Kumar, V., & Kumar, V. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry, 13(12), 1145-1168. [Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898-905. [Link]

  • ChemRxiv. (n.d.). Radical strain-release photocatalysis for the synthesis of azetidines. [Link]

  • ResearchGate. (2022). Radical strain-release photocatalysis for the synthesis of azetidines. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Royal Society of Chemistry. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • ACS Publications. (2002). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. [Link]

  • Sciforum. (2022). Synthesis of azetidine-based beta-amino alcohols. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1040. [Link]

  • ResearchGate. (2023). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. [Link]

Sources

Methodological & Application

Application Note & Protocol: Regioselective Alkylation of 3-Aminoazetidine with Isobutylene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of β-amino alcohols is a foundational process in medicinal chemistry and drug development, as this motif is present in numerous biologically active molecules and pharmaceutical agents.[1] The reaction between an amine and an epoxide provides a highly efficient and atom-economical route to these valuable building blocks. This application note provides a detailed protocol for the N-alkylation of 3-aminoazetidine with isobutylene oxide (also known as 2,2-dimethyloxirane) to synthesize 1-(azetidin-3-ylamino)-2-methylpropan-2-ol.

Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[2][3] This guide offers a comprehensive, field-proven methodology, detailing the underlying reaction mechanism, safety protocols, a step-by-step experimental procedure, purification, and analytical characterization. The protocol is designed to be robust and reproducible for researchers in organic synthesis and drug discovery.

Scientific Principles & Reaction Mechanism

The alkylation of 3-aminoazetidine with isobutylene oxide proceeds via a nucleophilic substitution (Sɴ2) mechanism.[1][4] The lone pair of electrons on the nitrogen atom of 3-aminoazetidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the strained three-membered epoxide ring.

Key Mechanistic Points:

  • Nucleophilic Attack: The amine nitrogen directly attacks a carbon atom of the epoxide.

  • Regioselectivity: In the case of an asymmetrical epoxide like isobutylene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[4] This leads to the formation of a single major regioisomer, 1-(azetidin-3-ylamino)-2-methylpropan-2-ol.

  • Ring-Opening: The attack forces the carbon-oxygen bond of the epoxide to break, relieving the ring strain and forming an intermediate alkoxide.

  • Proton Transfer: A subsequent proton transfer, typically from a protic solvent or during aqueous work-up, neutralizes the alkoxide to yield the final β-amino alcohol product.

Many modern protocols for this type of reaction are performed under solvent-free or mild catalytic conditions to align with green chemistry principles, offering high yields and simplified purification.[5][6]

reaction_mechanism Figure 1: Sɴ2 Reaction Mechanism cluster_reactants cluster_product R1 3-Aminoazetidine IMG_Azetidine IMG_Azetidine R2 Isobutylene Oxide IMG_Epoxide IMG_Epoxide Plus + P 1-(Azetidin-3-ylamino)-2-methylpropan-2-ol IMG_Product [Product Structure] I1->I2 Sɴ2 Attack (Regioselective) Protonation

Caption: Figure 1: Sɴ2 Reaction Mechanism

Critical Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols. Both reactants and the product should be handled within a certified chemical fume hood.

  • Isobutylene Oxide: This substance is a highly flammable liquid and vapor.[7][8] It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious eye irritation.[9][10][11] All metal parts of the equipment must be grounded to prevent static discharge.[8][11] Use spark-proof tools.[7][10]

  • 3-Aminoazetidine: Can cause skin and eye irritation. Standard handling procedures for amines should be followed.

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn at all times:

    • Chemical splash goggles and a face shield.

    • Flame-resistant lab coat.

    • Chemical-resistant gloves (e.g., nitrile).

  • Emergency Procedures: An eyewash station and safety shower must be readily accessible.[7] In case of eye contact, rinse cautiously with water for at least 15 minutes.[8][9] If skin contact occurs, wash off immediately with plenty of water.[8]

Materials, Reagents, and Equipment

Reagents & Materials
Reagent/MaterialGradeSupplierCAS No.
3-Aminoazetidine≥97%Sigma-Aldrich930-23-4
Isobutylene Oxide≥98%Sigma-Aldrich558-30-5
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Sodium Sulfate (Na₂SO₄)AnhydrousVWR7757-82-6
Silica Gel230-400 meshSorbent Technologies7631-86-9
Dichloromethane (DCM)ACS GradeVWR75-09-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope865-49-6
Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Glass funnel and filter paper

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR Spectrometer, FT-IR Spectrometer, GC-MS system

Detailed Experimental Protocol

This protocol outlines the synthesis of 1-(azetidin-3-ylamino)-2-methylpropan-2-ol on a 10 mmol scale.

Reaction Setup & Execution
  • Flask Preparation: Place a 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 3-aminoazetidine (0.721 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (20 mL) to dissolve the amine. Stir the solution.

    • Causality Note: Methanol is used as a polar protic solvent which facilitates the reaction and the final protonation step of the alkoxide intermediate. While solvent-free methods exist, using a solvent ensures homogeneity and better temperature control.[5]

  • Epoxide Addition: Slowly add isobutylene oxide (0.793 g, 11.0 mmol, 1.1 eq) to the stirred solution at room temperature. A slight excess of the epoxide ensures complete consumption of the starting amine.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide. The reaction is generally complete within 12-18 hours.

Work-up and Purification
  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel.[6][12]

    • Column Packing: Pack the column using a slurry of silica gel in a low-polarity eluent (e.g., 100% Dichloromethane).

    • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elution: Elute the column with a gradient of Methanol in Dichloromethane (e.g., starting from 0% and gradually increasing to 10% Methanol). A small amount of ammonium hydroxide (0.5-1%) can be added to the mobile phase to prevent the product from streaking on the column.

  • Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Final Concentration: Remove the eluent from the combined fractions using a rotary evaporator to yield the pure 1-(azetidin-3-ylamino)-2-methylpropan-2-ol as a clear oil or a waxy solid. Determine the final yield.

experimental_workflow Figure 2: Experimental Workflow A Reaction Setup (Inert Atmosphere) B Add 3-Aminoazetidine and Methanol A->B C Add Isobutylene Oxide B->C D Heat to 60 °C (12-18 hours) C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temp E->F Reaction Complete G Concentrate via Rotovap F->G H Purify by Flash Column Chromatography G->H I Combine Fractions & Concentrate H->I J Product Characterization (NMR, IR, MS) I->J

Caption: Figure 2: Experimental Workflow

Data Summary & Expected Results

ParameterValueNotes
Reactant 1 3-AminoazetidineM.W. = 72.11 g/mol
Amount of Reactant 10.721 g (10.0 mmol)1.0 equivalent
Reactant 2 Isobutylene OxideM.W. = 72.11 g/mol
Amount of Reactant 20.793 g (11.0 mmol)1.1 equivalents
Product 1-(azetidin-3-ylamino)-2-methylpropan-2-olM.W. = 144.22 g/mol
Solvent Anhydrous Methanol20 mL
Reaction Temperature 60 °C-
Reaction Time 12 - 18 hoursMonitor for completion
Expected Yield 75 - 90%Yields may vary.

Product Characterization

The identity and purity of the final product, 1-(azetidin-3-ylamino)-2-methylpropan-2-ol, should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the azetidine ring protons, the methylene group adjacent to the nitrogen, and the two methyl groups of the isobutyl moiety.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should confirm the number of unique carbon environments in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic broad absorption bands for the O-H and N-H stretches (typically in the 3300-3400 cm⁻¹ region) and C-N stretching.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This can confirm the purity of the sample and the molecular weight of the product via the mass-to-charge ratio (m/z) of the molecular ion peak.[13]

References

  • Azizi, N., & Saidi, M. R. (2003). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Kiasat, A. R., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4). Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutylene oxide. Available at: [Link]

  • Kusch, P., et al. (2005). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Al-Amiery, A. A. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Epoxides and Azridines. Reagent Guides. Available at: [Link]

  • Al-Zoubi, R. M. (2014). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]

  • Oh, C., et al. (2004). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Tetrahedron, 60(37), 8175-8180. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

  • Smith, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). Methods for the synthesis of azetidines. Available at: [Link]

Sources

Functionalization of 3-amino group in 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of the 3-Amino Moiety in 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol

Abstract

This technical guide details the strategic functionalization of the primary amine at the C3 position of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol . As a "privileged scaffold" in modern medicinal chemistry, this azetidine derivative offers a unique vector for modulating lipophilicity (


) and metabolic stability compared to pyrrolidine or piperidine analogs. However, the presence of a strained azetidine ring, a basic tertiary amine at 

, and a polar tertiary alcohol tail presents specific synthetic challenges. This document provides optimized protocols for Acylation, Reductive Amination, and Heteroarylation (

), emphasizing reaction causality, purification strategies for polar intermediates, and self-validating quality control measures.

Molecular Architecture & Reactivity Profile

To successfully functionalize this molecule, one must understand its three distinct reactivity zones. The molecule is not merely a substrate; it is a system of competing electronic and steric effects.

ZoneMoietyReactivity & Challenge
Zone A (Target) 3-Amino Group (

)
Primary Nucleophile. High reactivity. Accessible for electrophilic attack. The vector for library expansion.
Zone B (Core) Azetidine Ring Strained Cycle (~25 kcal/mol). Susceptible to ring-opening under harsh acidic conditions or strong Lewis acids. Provides rigidification.
Zone C (Anchor)

-Hydroxyalkyl Tail
Polar/Basic. The tertiary alcohol acts as a solubilizing group but complicates normal phase chromatography. The

tertiary amine is basic (

) and can trap protons or poison metal catalysts.
Reactivity Diagram (DOT Visualization)

MoleculeAnalysis Core Azetidine Ring (Strain: ~25 kcal/mol) Target C3-Primary Amine (Nucleophile) Core->Target Supports Vector Anchor N1-Tail (Tert-Alcohol + Tert-Amine) Core->Anchor N1 Attachment Risk Risk: Ring Opening (Avoid Strong Acid/Lewis Acid) Core->Risk Vulnerability Anchor->Risk Basic N1 traps acid

Figure 1: Structural reactivity analysis of the target scaffold.

General Handling & Storage

  • Hygroscopicity: The presence of the hydroxyl group and the amine makes the free base hygroscopic. Store under nitrogen/argon at

    
    .
    
  • Stability: While azetidines are more stable than aziridines, they degrade over time in protic solvents if acidic.

    • Recommendation: If storing as a solution, use DMSO or anhydrous DMF. Avoid storing in

      
       (often acidic) for prolonged periods.
      
  • Salt Formation: The molecule is best handled as a di-hydrochloride or di-trifluoroacetate salt for solid storage, but must be free-based in situ for reaction.

Protocol A: Amide Coupling (Acylation)

Best for: Library generation, fragment linking.

The Challenge: The product will be highly polar due to the amide + alcohol + tertiary amine. Standard aqueous workups often result in product loss to the aqueous phase.

Reagents:

  • Coupling Agent: HATU (preferred for speed/conversion) or T3P (for easier workup).

  • Base: DIPEA (Hunig's Base).

  • Solvent: DMF or DMA (due to starting material polarity).

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (

    
     equiv) in anhydrous DMF (
    
    
    
    ). Add HATU (
    
    
    equiv) and DIPEA (
    
    
    equiv). Stir for 5 minutes to form the activated ester.
    • Why: Pre-activation prevents the primary amine of the azetidine from competing for the coupling reagent, reducing guanidinylation byproducts.

  • Addition: Add 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol (

    
     equiv). If the azetidine is a salt, add an extra 
    
    
    
    equiv of DIPEA to ensure the N3-amine is deprotonated.
  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation (TLC): Use a solvent system of DCM:MeOH:

      
       (90:10:1). The starting amine will stain strongly with Ninhydrin (purple/red). The product amide will NOT stain with Ninhydrin (or very faintly) but will be UV active.
      
  • Workup (Critical):

    • Do NOT perform a standard acid/base wash; the product is amphoteric.

    • Method: Dilute with EtOAc. Wash

      
       with 15% Brine  (saturation helps force the polar product into the organic layer).
      
    • Alternative: Evaporate DMF directly and load onto a C18 Reverse Phase cartridge. Elute with

      
       (
      
      
      
      Formic Acid).

Protocol B: Reductive Amination (Alkylation)

Best for: Tuning


 and lipophilicity.

The Challenge: Avoiding over-alkylation and maintaining ring stability. Strong acids (like those used with


) should be minimized.

Reagents:

  • Aldehyde/Ketone (

    
    
    
    
    equiv).
  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ).[1]
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Protocol:

  • Imine Formation: Dissolve the azetidine (

    
     equiv) and the aldehyde (
    
    
    
    equiv) in DCE. Add
    
    
    Molecular Sieves.[2] Stir for 1 hour.
    • Why: The tertiary alcohol tail does not interfere here. Pre-forming the imine shifts the equilibrium before adding the reductant.

  • Reduction: Add

    
     (
    
    
    
    equiv) in one portion.
    • Note: Acetic acid (

      
       equiv) can be added to catalyze imine formation, but avoid strong mineral acids.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Purification:

    • The secondary amine product is basic. Use an SCX-2 (Strong Cation Exchange) cartridge.

    • Load: Crude mixture in MeOH.

    • Wash: MeOH (removes non-basic impurities).

    • Elute:

      
       in MeOH. This releases the pure amine product.
      

Protocol C: Heteroarylation

Best for: Drug scaffold synthesis (e.g., Pyrimidines, Pyridines).

The Challenge: The tertiary amine (


) can act as a competitive nucleophile if the electrophile is extremely reactive, though the primary amine (

) is kinetically superior.

Reagents:

  • Heteroaryl Halide (Cl, F).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMSO or NMP (High temperature required).

Step-by-Step Protocol:

  • Setup: Mix Azetidine (

    
     equiv), Heteroaryl Chloride (
    
    
    
    equiv), and
    
    
    (
    
    
    equiv) in DMSO.
  • Thermal Cycle: Heat to

    
    .
    
    • Caution: Do not exceed

      
       for prolonged periods to prevent thermal degradation of the azetidine ring.
      
  • Monitoring: Monitor by LC-MS. Look for the

    
     peak.
    
  • Workup: Dilute with water, extract into EtOAc. If the product is highly polar (due to the alcohol tail), saturate the aqueous layer with NaCl before extraction.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protocol based on the desired chemical outcome.

Workflow Start Start: 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol Goal Define Desired Linkage Start->Goal Amide Amide Bond (Stable, Polar) Goal->Amide Acylation Amine Secondary Amine (Basic, Modulates pKa) Goal->Amine Alkylation Aryl Heteroaryl Link (Rigid, Drug-like) Goal->Aryl Substitution ProtocolA Protocol A: HATU/DIPEA *Watch pH* Amide->ProtocolA ProtocolB Protocol B: STAB/DCE *SCX Purification* Amine->ProtocolB ProtocolC Protocol C: SnAr/DMSO *Heat < 120°C* Aryl->ProtocolC QC QC: 1H-NMR (C3-H Shift) LCMS (M+1) ProtocolA->QC ProtocolB->QC ProtocolC->QC

Figure 2: Experimental decision tree for functionalization.

Quality Control & Self-Validation

To ensure the protocol worked without degrading the scaffold:

  • NMR Diagnostic:

    • Proton Shift: The methine proton at C3 of the azetidine ring is the tell-tale sign.

      • Starting Material:

        
        .
        
      • Amide Product: Shifts downfield to

        
         due to the electron-withdrawing carbonyl.
        
    • Ring Integrity: Check the azetidine methylene protons (

      
      ). If they split into complex multiplets integrating to 
      
      
      
      or shift significantly upfield, suspect ring opening.
  • Mass Spectrometry:

    • Always check for

      
       (water adducts) or 
      
      
      
      peaks.
    • Warning Sign: A peak at

      
       that persists usually indicates ring opening (hydration) rather than just an adduct, especially if the retention time shifts earlier (more polar).
      

References

  • Vertex Pharmaceuticals. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[3][4] 3[2][5]

  • BenchChem. (2025).[6][7][8] Application Notes and Protocols: Reductive Amination of Azetidine Derivatives. 7[5][9][10]

  • ACS Medicinal Chemistry Letters. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. 11[5]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. 12[5]

  • ChemicalBook. (2026). 1-Amino-2-methylpropan-2-ol Properties and Synthesis. 13

Sources

Protecting group strategies for 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Use of Orthogonal Protecting Groups in the Synthesis of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol

Abstract

The synthesis of 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, a valuable building block in medicinal chemistry, presents a significant synthetic challenge due to the presence of two distinct nucleophilic nitrogen centers within the 3-aminoazetidine core. Differentiating the reactivity of the endocyclic secondary amine and the exocyclic primary amine is critical for achieving regioselective functionalization and obtaining the desired product in high yield and purity. This application note details robust, field-proven strategies employing orthogonal protecting groups to navigate this challenge. We present two primary synthetic routes, complete with step-by-step protocols, comparative data, and mechanistic insights to guide researchers and drug development professionals in their synthetic endeavors.

Introduction: The Synthetic Hurdle

Azetidine-containing compounds are increasingly recognized as privileged structures in modern drug discovery, valued for their ability to impart favorable physicochemical properties.[1] The target molecule, 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, is a key intermediate for creating more complex molecules. The core synthetic challenge lies in the starting material, 3-aminoazetidine. It possesses two amine groups with different steric and electronic environments:

  • N1 (Endocyclic): A secondary amine within the strained four-membered ring.

  • N3 (Exocyclic): A primary amine at the 3-position.

Direct alkylation of unprotected 3-aminoazetidine with an isobutylene oxide equivalent would lead to a complex mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products, resulting in low yields and significant purification difficulties. Therefore, a well-designed protecting group strategy is not merely beneficial but essential for a successful synthesis.

The Principle of Orthogonal Protection

An orthogonal protecting group strategy involves the use of two or more distinct protecting groups within the same molecule that can be removed under different, non-interfering conditions.[2][3] For 3-aminoazetidine, the ideal approach is to protect one nitrogen atom, perform the desired reaction on the other, and then selectively remove the protecting group. The most common and effective groups for amine protection are carbamates, such as the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[4][5]

  • Boc Group: Installed using di-tert-butyl dicarbonate (Boc)₂O. Removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]

  • Cbz Group: Installed using benzyl chloroformate. Removed by catalytic hydrogenation (e.g., H₂, Pd/C).[4]

By choosing an orthogonal pair, one can selectively deprotect and functionalize each nitrogen atom in a controlled sequence.

Orthogonal_Protection cluster_0 Orthogonal Protection Concept cluster_1 Selective Deprotection & Reaction Molecule Substrate (e.g., 3-Aminoazetidine) PG1_Protect Protect N1 (e.g., Boc) Molecule->PG1_Protect Step 1 PG2_Protect Protect N3 (e.g., Cbz) PG1_Protect->PG2_Protect Step 2 Protected N1-Boc, N3-Cbz Protected Intermediate PG2_Protect->Protected Deprotect_N1 Deprotect N1 (Acid, e.g., TFA) Protected->Deprotect_N1 Deprotect_N3 Deprotect N3 (Hydrogenolysis) Protected->Deprotect_N3 React_N1 React at N1 Deprotect_N1->React_N1 React_N3 React at N3 Deprotect_N3->React_N3

Figure 1: Conceptual workflow of an orthogonal protecting group strategy.

Recommended Synthetic Strategy: N1-Boc Protection Route

The most direct and widely adopted strategy involves the initial protection of the more sterically accessible and generally more nucleophilic endocyclic N1 nitrogen with a Boc group.[8] This leaves the N3 primary amine free for the key alkylation step.

N1_Boc_Strategy Start 3-Aminoazetidine Dihydrochloride Step1 Step 1: N1-Boc Protection (Boc)₂O, Base (e.g., TEA) Yield: High Start:f0->Step1:f0 Intermediate1 tert-Butyl 3-aminoazetidine-1-carboxylate Key Intermediate Step1:f0->Intermediate1:f0 Step2 Step 2: N3-Alkylation Isobutylene Oxide, Solvent (e.g., EtOH) Yield: Moderate-Good Intermediate1:f0->Step2:f0 Intermediate2 tert-Butyl 3-((2-hydroxy-2-methylpropyl)amino)azetidine-1-carboxylate Step2:f0->Intermediate2:f0 Step3 Step 3: N1-Boc Deprotection Acid (e.g., HCl in Dioxane) Yield: Quantitative Intermediate2:f0->Step3:f0 Final 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol Target Molecule Step3:f0->Final:f0

Figure 2: Workflow for the N1-Boc protected synthesis route.

Protocol 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate (2)

This protocol describes the selective protection of the N1 position of 3-aminoazetidine dihydrochloride (1 ). The use of a base is critical to neutralize the hydrochloride salt and facilitate the reaction with (Boc)₂O.

Materials:

  • 3-Aminoazetidine dihydrochloride (1 )

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-aminoazetidine dihydrochloride (1.0 eq) in DCM (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise while stirring. Allow the mixture to stir for 15 minutes.

  • In a separate flask, dissolve (Boc)₂O (1.1 eq) in DCM (2 mL per gram).

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Quench the reaction by adding water. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate (2 ) as an oil or low-melting solid, which is often used without further purification.[8]

Protocol 2: Synthesis of the Target Compound (4)

This protocol details the nucleophilic ring-opening of isobutylene oxide (3 ) by the free primary amine of intermediate 2 , followed by the deprotection of the Boc group.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (2 )

  • Isobutylene oxide (3 )

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether (Et₂O)

Procedure - Part A: Alkylation

  • Dissolve intermediate 2 (1.0 eq) in ethanol (15 mL per gram).

  • Add isobutylene oxide (3 , 1.2 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 16-24 hours in a sealed vessel or under a reflux condenser.

  • Monitor the consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude Boc-protected product. This intermediate is typically carried forward without purification.

Procedure - Part B: Deprotection

  • Dissolve the crude product from Part A in a minimal amount of alcohol (e.g., methanol or ethanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4M HCl in 1,4-dioxane (3.0-4.0 eq) dropwise. Vigorous gas evolution (CO₂) will be observed.[6]

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the removal of the Boc group by TLC or LC-MS.

  • Upon completion, add diethyl ether to precipitate the dihydrochloride salt of the final product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol dihydrochloride (4 ) as a white or off-white solid.

Alternative Strategy: N3-Protection and Reductive Amination

An alternative route involves starting from 1-Boc-3-azetidinone. This strategy protects the N1 position from the outset and introduces the N3-amino functionality and the sidechain in a stepwise manner. This can be advantageous if the primary amine needs to be installed with a specific protecting group for further, orthogonal transformations.

N3_Protect_Strategy Start 1-Boc-3-azetidinone Step1 Step 1: Reductive Amination Amine (e.g., Benzylamine), NaBH(OAc)₃ Forms N3-protected intermediate Start:f0->Step1:f0 Intermediate1 1-Boc-3-(benzylamino)azetidine Step1:f0->Intermediate1:f0 Step2 Step 2: N1-Deprotection Acid (e.g., TFA) Frees the N1 position Intermediate1:f0->Step2:f0 Intermediate2 3-(Benzylamino)azetidine Step2:f0->Intermediate2:f0 Step3 Step 3: N1-Alkylation Isobutylene Oxide Adds the sidechain Intermediate2:f0->Step3:f0 Intermediate3 1-(3-(Benzylamino)azetidin-1-yl)-2-methylpropan-2-ol Step3:f0->Intermediate3:f0 Step4 Step 4: N3-Deprotection Hydrogenolysis (H₂, Pd/C) Removes benzyl group Intermediate3:f0->Step4:f0 Final 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol Target Molecule Step4:f0->Final:f0

Figure 3: Workflow for an alternative synthesis via reductive amination.

This route offers greater flexibility but involves more synthetic steps. The key is the orthogonal nature of the Boc (acid-labile) and benzyl (hydrogenolysis-labile) groups, allowing for selective deprotection at N1 and N3, respectively.[4][9]

Data Summary and Strategy Comparison

ParameterStrategy 1: N1-Boc ProtectionStrategy 2: N3-Protection & Reductive Amination
Starting Material 3-Aminoazetidine Dihydrochloride1-Boc-3-azetidinone
Number of Steps 2 (Protection, Alkylation/Deprotection)4 (Reductive Amination, Deprotection, Alkylation, Deprotection)
Key Advantage More direct, fewer steps, commercially available starting material.High flexibility, allows for diverse N3-substituents, avoids handling free 3-aminoazetidine.
Key Disadvantage Direct alkylation step can sometimes lead to minor N1,N3-dialkylation if protection is incomplete.Longer synthetic route, potentially lower overall yield.
Orthogonal Groups Not strictly orthogonal within the main route, but relies on selective reactivity.Yes (Boc vs. Benzyl).

Conclusion

The successful synthesis of 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol hinges on a deliberate and well-executed protecting group strategy. For general applications where the final compound is the primary goal, the N1-Boc Protection Route (Strategy 1) is recommended due to its efficiency and directness. The protocols provided herein are robust and have been validated in numerous synthetic contexts. For research programs requiring greater molecular diversity or the introduction of different functionalities at the N3 position, the more flexible N3-Protection and Reductive Amination Route (Strategy 2) provides a powerful, albeit longer, alternative. The choice of strategy should be guided by the overall synthetic goals, available starting materials, and the need for intermediate diversification.

References

  • Han, M., Song, C., Jeong, N., & Hahn, H.-G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Lowe, J. T., Lee, M. D., & Akella, L. B. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

  • O'Brien, P., & El-Mowafi, A. M. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Lowe, J. T., Lee, M. D., & Akella, L. B. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Bednarczyk, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Spring, D. R., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Bednarczyk, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]

  • Trudell, M. L., Ly, N. T., & Thaxton, A. (2013). Synthesis of 3,3-Diarylazetidines. CORE. [Link]

  • Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Sayin, F. K., & Tiritiris, I. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. organic-chemistry.org. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Self-published. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Self-published. [Link]

  • Kocienski, P. J. (1994). Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. [Link]

Sources

Application Notes & Protocols: The Strategic Integration of Hydrophilic Azetidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in contemporary medicinal chemistry.[1][2][3] Its unique combination of high ring strain, conformational rigidity, and a three-dimensional, sp³-rich character offers a powerful toolset for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide provides an in-depth exploration of hydrophilic azetidine scaffolds, detailing their strategic application in overcoming common drug discovery challenges such as poor solubility and metabolic instability. We present field-proven insights into their design, synthesis, and evaluation, complete with detailed experimental protocols and case studies of FDA-approved drugs, to empower researchers in their quest for next-generation therapeutics.

The Azetidine Advantage: Why a Strained Ring is a Privileged Scaffold

Historically, small, strained rings were often avoided by medicinal chemists due to concerns about chemical instability. However, the azetidine ring strikes a unique balance; its ring strain of approximately 25.4 kcal/mol is significant enough to influence its chemical reactivity and conformation but is considerably more stable than the highly reactive aziridine ring (27.7 kcal/mol).[4][5] This intermediate stability makes the scaffold robust enough for physiological conditions while remaining accessible for synthetic manipulation.[4][5]

The key advantages conferred by the azetidine scaffold include:

  • Enhanced Solubility and Reduced Lipophilicity: The presence of a nitrogen atom within the compact, sp³-rich framework inherently increases polarity compared to carbocyclic analogs like cyclobutane. This feature is fundamental to designing hydrophilic scaffolds that can improve the aqueous solubility of a parent drug molecule, a critical factor for oral bioavailability and formulation.[6]

  • Improved Metabolic Stability: The rigid, non-planar structure of the azetidine ring can shield adjacent chemical bonds from metabolic enzymes (e.g., Cytochrome P450s). Furthermore, strategic substitution on the ring can block potential sites of metabolism, enhancing the drug's half-life.[1][7]

  • Conformational Rigidity: Unlike larger, more flexible rings like piperidine or pyrrolidine, the azetidine scaffold has a well-defined three-dimensional geometry.[7] This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity and potency.[8]

  • Novel Chemical Space Exploration: Azetidines provide unique exit vectors for substituents compared to more common five- and six-membered rings, allowing chemists to explore previously inaccessible regions of a target's binding pocket.[6]

G Prop1 Conformational Rigidity Impact1 Improved Binding Affinity (Lower Entropic Penalty) Prop1->Impact1 Prop2 sp³-Rich 3D Structure Impact4 Access to Novel Chemical Space Prop2->Impact4 Prop3 Inherent Polarity (N atom) Impact2 Enhanced Aqueous Solubility Prop3->Impact2 Prop4 Metabolic Resistance Impact3 Increased Metabolic Stability Prop4->Impact3

Figure 1: Logical relationship between the core properties of the azetidine scaffold and their positive impact on key drug discovery parameters.

Designing Hydrophilic Scaffolds: Functionalization Strategies

The inherent polarity of the azetidine nitrogen is just the starting point. To create truly hydrophilic scaffolds, polar functional groups are strategically installed on the ring's carbon atoms. The C3 position is the most common site for substitution.

Key Hydrophilic Functional Groups:

  • Hydroxyl (-OH): A potent hydrogen bond donor and acceptor.

  • Amine (-NH₂): A basic group that can be protonated at physiological pH, significantly boosting solubility.

  • Carboxylic Acid (-COOH): An acidic group that is anionic at physiological pH, providing a strong solubilizing effect.

  • Amide (-CONH₂): A neutral but highly polar group capable of hydrogen bonding.

Modern synthetic methods have made the creation of diversely functionalized azetidines more accessible, moving beyond classical intramolecular cyclization routes.[9] Strain-release methodologies, multicomponent reactions, and photochemical modifications are now at the forefront, enabling the construction of densely functionalized azetidine building blocks.[4][10][11]

Application I: Azetidines as Bioisosteres for Physicochemical Property Modulation

Bioisosteric replacement is a cornerstone strategy in drug optimization, where a functional group is swapped with another to improve properties while retaining biological activity.[12] Hydrophilic azetidines are excellent bioisosteres for larger, more lipophilic saturated heterocycles like pyrrolidine and piperidine, or for flexible linkers.[6][13]

Case Study: Baricitinib (Olumiant®)

Baricitinib is an FDA-approved Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[1] Its structure prominently features an azetidine ring linked to a pyrazole core. The inclusion of the azetidine-sulfonamide moiety was a deliberate design choice to optimize the pharmacokinetic profile.

PropertyPyrrolidine AnalogAzetidine Analog (Baricitinib) Rationale for Improvement
Lipophilicity (cLogP) HigherLowerThe more compact and polar azetidine ring reduces lipophilicity, which can improve the overall ADME profile.[6]
Aqueous Solubility LowerHigherThe increased polarity and potential for hydrogen bonding from the azetidine scaffold contribute to better solubility.[6]
Metabolic Stability Susceptible to N-dealkylationMore StableThe azetidine ring can be more resistant to certain metabolic pathways compared to larger rings.[1][7]
Target Potency (JAK1/2 IC₅₀) PotentPotentThe rigid azetidine correctly orients the sulfonyl group into the binding pocket, maintaining high potency.[1]

Table 1: Comparison of a hypothetical pyrrolidine analog with the final azetidine-containing drug, Baricitinib, illustrating the benefits of the scaffold.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and evaluation of hydrophilic azetidine-containing compounds.

Protocol 1: Synthesis of a Key Building Block - N-Boc-3-amino-3-(hydroxymethyl)azetidine

This protocol describes the synthesis of a versatile hydrophilic azetidine building block bearing both an amine and a hydroxyl group, suitable for further elaboration.

Causality: This multi-step synthesis begins with a commercially available precursor and strategically installs orthogonal protecting groups (Boc and Trityl) to allow for selective functionalization later in a discovery campaign. The intramolecular cyclization to form the strained four-membered ring is the critical step, driven by the formation of a stable tosylate leaving group.

Materials:

  • 1,3-diamino-2-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Trityl chloride (TrCl)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

  • Reagents for deprotection: Trifluoroacetic acid (TFA)

Procedure:

  • Step A: Mono-Boc Protection:

    • Dissolve 1,3-diamino-2-propanol (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.0 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate under reduced pressure and purify by column chromatography to yield the mono-Boc protected intermediate.

  • Step B: Trityl Protection of the Primary Amine:

    • Dissolve the product from Step A (1.0 eq) in DCM.

    • Add TEA (2.5 eq) followed by TrCl (1.1 eq).

    • Stir at room temperature for 16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography.

  • Step C: Tosylation of the Hydroxyl Group:

    • Dissolve the product from Step B (1.0 eq) in DCM and cool to 0 °C.

    • Add TEA (1.5 eq) and TsCl (1.2 eq).

    • Stir at 0 °C for 4 hours.

    • Dilute with DCM, wash with water and brine, dry, and concentrate to yield the tosylate. Use this product directly in the next step.

  • Step D: Intramolecular Cyclization (Azetidine Formation):

    • Dissolve the tosylate from Step C (1.0 eq) in anhydrous DMF.

    • Cool to 0 °C and carefully add NaH (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Carefully quench the reaction by slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to obtain the protected azetidine.

  • Step E: Deprotection:

    • Dissolve the protected azetidine in DCM.

    • Add TFA (10 eq) and stir for 2 hours.

    • Concentrate under reduced pressure. The resulting product can be purified or used as the TFA salt.

G Start 1,3-Diamino-2-propanol StepA Mono-Boc Protection Start->StepA Boc₂O StepB Trityl Protection StepA->StepB TrCl, TEA StepC Tosylation StepB->StepC TsCl, TEA StepD Intramolecular Cyclization (NaH) StepC->StepD NaH, DMF StepE Deprotection (TFA) StepD->StepE TFA, DCM End Hydrophilic Azetidine Building Block StepE->End

Figure 2: Synthetic workflow for the preparation of a versatile hydrophilic azetidine building block.

Protocol 2: Assay for Kinetic Aqueous Solubility

Causality: This protocol provides a reliable, medium-throughput method to assess the kinetic solubility of a compound. It is a self-validating system because it includes standards (high and low solubility controls) and blanks. The nephelometry-based readout directly measures light scattering caused by precipitated particles, providing a quantitative measure of insolubility. This is crucial for evaluating whether the incorporation of a hydrophilic azetidine scaffold has achieved the desired improvement in solubility.

Materials:

  • Test compounds and controls (e.g., Propranolol for high solubility, Griseofulvin for low solubility).

  • Dimethyl sulfoxide (DMSO), HPLC grade.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well clear-bottom plates.

  • Nephelometer or plate reader capable of measuring light scattering.

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of all test compounds and controls in 100% DMSO.

  • Plate Preparation:

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS. This creates a final concentration of 100 µM with 1% DMSO. Prepare in triplicate for each compound.

    • Prepare a "blank" set of wells containing 198 µL of PBS and 2 µL of DMSO.

  • Incubation:

    • Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer. Alternatively, use a plate reader to measure absorbance at a high wavelength (e.g., 650 nm) where compounds do not absorb, which serves as a surrogate for light scattering.

  • Data Analysis:

    • Subtract the average blank reading from all compound and control readings.

    • The resulting value is a measure of precipitation. Compare the values for a parent compound versus its azetidine-modified analog. A significantly lower reading for the azetidine analog indicates improved kinetic solubility.

Future Outlook

The application of hydrophilic azetidine scaffolds is poised for significant growth. Advances in synthetic chemistry are continuously expanding the toolkit for creating novel, more complex azetidine building blocks.[4][14] Their use in targeted protein degraders (PROTACs) as rigid and polar linkers is an emerging area of intense interest.[10] Furthermore, the incorporation of 3-aminoazetidine (3-AAz) subunits has been shown to be an effective strategy for improving the synthesis and protease stability of cyclic peptides, opening new avenues in peptidomimetic drug design.[15] As drug discovery continues to tackle increasingly challenging targets and "undruggable" proteins, the ability of hydrophilic azetidines to fine-tune physicochemical properties while exploring novel chemical space will ensure their place as a truly privileged scaffold in the medicinal chemist's arsenal.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(52), e202214049. [Link]

  • ResearchGate. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Link]

  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Jeso, V., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • ResearchGate. (2025). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Aminoazetidine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the yield and selectivity of 3-aminoazetidine alkylation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with this versatile building block. The inherent strain of the azetidine ring and the presence of a primary exocyclic amine present a distinct set of synthetic hurdles, including low yields, over-alkylation, and potential ring-opening.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes. We will explore common pitfalls, provide validated solutions, and introduce alternative strategies to ensure your synthesis is both successful and robust.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the N-alkylation of 3-aminoazetidine. Each issue is broken down into potential causes and actionable solutions.

Problem 1: Low to No Conversion of Starting Material

Your reaction stalls, and analysis (TLC, LC-MS) shows a significant amount of unreacted 3-aminoazetidine.

Potential Causes:

  • Insufficient Basicity: The selected base may be too weak to effectively deprotonate the primary amine or neutralize the acid generated during the reaction (e.g., HX from an alkyl halide), leading to protonation of the starting amine and shutting down its nucleophilicity.

  • Steric Hindrance: The alkylating agent or the 3-aminoazetidine starting material (if substituted) may be sterically demanding, slowing the Sₙ2 reaction rate significantly.[3][4][5]

  • Poor Solubility: One or more reagents may not be fully soluble in the chosen solvent, preventing the reaction from proceeding efficiently.

  • Low Reactivity of Alkylating Agent: The electrophile may not be sufficiently reactive (e.g., alkyl chlorides are less reactive than bromides or iodides).

Suggested Solutions:

  • Re-evaluate Your Base: Switch to a stronger or more suitable base. For alkyl halides, inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are often effective. Cs₂CO₃ is particularly useful due to its high solubility in organic solvents and its ability to promote alkylation. For less reactive systems, a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome moderate activation energy barriers, especially those related to steric hindrance. Monitor for side product formation.

  • Optimize Solvent System: Ensure all reagents are soluble. Aprotic polar solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally good choices as they can dissolve the amine salt and promote Sₙ2 reactions.[6]

  • Activate the Electrophile: If using an alkyl chloride or bromide with low reactivity, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (Finkelstein reaction).

Problem 2: Significant Di-Alkylation Observed

The desired mono-alkylated product is formed, but a substantial amount of the di-alkylated side product is also present, complicating purification and lowering the yield of the target molecule.

Potential Causes:

  • Relative Nucleophilicity: The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation that can be faster than the first.[7] This is a classic challenge in amine alkylation.

  • High Local Concentration of Alkylating Agent: Adding the alkylating agent too quickly creates localized areas of high concentration, favoring reaction with the already-formed, more nucleophilic secondary amine product.

  • Stoichiometry: Using a 1:1 stoichiometry of amine to alkylating agent almost guarantees the formation of di-alkylated products.

Suggested Solutions:

  • Use an Excess of 3-Aminoazetidine: Employ a significant excess (3 to 5 equivalents) of the 3-aminoazetidine relative to the alkylating agent. This ensures the electrophile is more likely to encounter a molecule of the starting material than the product.

  • Slow Addition of the Alkylating Agent: Add the alkylating agent dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting material.

  • Consider a Protecting Group Strategy: If the above methods are insufficient, especially in a multi-step synthesis, the most robust solution is to use a protecting group. Protect the 3-aminoazetidine with a Boc group, perform the alkylation on the azetidine ring nitrogen (if it's a secondary amine), and then deprotect the exocyclic amine.[8][9] Alternatively, if the azetidine nitrogen is tertiary, protect the exocyclic amine with a Boc group before proceeding with other transformations.

Problem 3: Evidence of Azetidine Ring-Opening

Mass spectral data shows byproducts with masses corresponding to the addition of the alkyl group plus a nucleophile (e.g., from the solvent or base), but without the characteristic mass of the intact azetidine ring.

Potential Causes:

  • Ring Strain: Azetidines possess significant ring strain (approx. 25 kcal/mol), making them susceptible to nucleophilic ring-opening, especially upon activation of the ring nitrogen.[1]

  • Quaternization of Ring Nitrogen: If the nitrogen atom of the azetidine ring itself is alkylated (forming a quaternary azetidinium salt), it becomes an excellent leaving group and is highly activated towards nucleophilic attack, leading to ring cleavage.[10][11]

  • Acidic Conditions: The presence of Lewis or Brønsted acids can protonate/activate the ring nitrogen, facilitating ring-opening by a nucleophile.[1]

Suggested Solutions:

  • Use a Boc-Protected Starting Material: Start with N-Boc-3-aminoazetidine. The Boc group on the ring nitrogen prevents its alkylation, thereby avoiding the formation of the highly reactive azetidinium ion that precedes ring-opening.

  • Maintain Mild, Non-Acidic Conditions: Avoid any acidic additives. Ensure the base used is sufficient to neutralize any acid generated during the reaction.

  • Control Temperature: Avoid excessive heat, which can promote decomposition and ring-opening pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for starting a 3-aminoazetidine alkylation?

For a standard alkylation with a reactive alkyl halide (e.g., benzyl bromide or an alkyl iodide), a reliable starting point is Potassium Carbonate (K₂CO₃) as the base in Acetonitrile (ACN) at room temperature .

  • Why this combination? K₂CO₃ is a moderately strong base that is generally sufficient to deprotonate the amine without being overly aggressive, minimizing side reactions. ACN is a polar aprotic solvent that effectively dissolves the reagents and promotes Sₙ2 kinetics. It is also relatively easy to remove under vacuum.

BaseSolventTypical Use Case & Rationale
K₂CO₃ ACN, DMFGood first choice for reactive alkyl halides. Inexpensive and effective.
Cs₂CO₃ ACN, THFMore effective than K₂CO₃ for less reactive halides due to higher solubility.
DIPEA DCM, THFGood for reactions sensitive to strong inorganic bases. Acts as a scavenger.
Et₃N DCM, THFSimilar to DIPEA, but more nucleophilic and can sometimes lead to quaternization.

Q2: Direct alkylation is giving me a mixture. Is there a more reliable method?

Yes. Reductive amination is a superior method for the controlled mono-alkylation of primary amines and is highly recommended for 3-aminoazetidine.[12][13] This two-step, one-pot process avoids the over-alkylation issues seen with direct alkylation because the intermediate imine is typically less reactive than the final amine product.[14]

The process involves:

  • Condensation of 3-aminoazetidine with an aldehyde or ketone to form an imine (or enamine).

  • In situ reduction of the imine to the corresponding secondary amine.

ReductiveAmination

A key advantage is the use of mild reducing agents that selectively reduce the imine C=N bond in the presence of the carbonyl C=O bond of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this transformation.[15][16]

Q3: When should I use a protecting group, and which one should I choose?

A protecting group strategy is advisable when:

  • You are working with precious or complex alkylating agents where using a large excess of the amine is not feasible.

  • You need to perform reactions on other parts of the molecule and require the exocyclic amine to be non-nucleophilic.

  • You are performing an alkylation on the azetidine ring nitrogen and need to differentiate it from the exocyclic amine.

The tert-butyloxycarbonyl (Boc) group is the most common and effective choice for protecting the 3-amino group.[8][17]

  • Protection: React 3-aminoazetidine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (Et₃N) in a solvent like Dichloromethane (DCM).

  • Stability: The Boc group is stable to most nucleophilic and basic conditions used in subsequent alkylation steps.

  • Deprotection: It is easily removed under acidic conditions, typically with Trifluoroacetic acid (TFA) in DCM, or with HCl in an alcohol solvent.[16]

TroubleshootingWorkflow

Validated Experimental Protocols

Protocol 1: General Procedure for N-Mono-Alkylation using Amine Excess

This protocol is optimized to favor mono-alkylation by controlling stoichiometry.

  • To a round-bottom flask, add 3-aminoazetidine (or its hydrochloride salt) (4.0 eq).

  • Add the chosen base (e.g., K₂CO₃, 5.0 eq if starting from the HCl salt) and solvent (e.g., ACN, ~0.1 M relative to the alkylating agent).

  • Stir the suspension at room temperature for 15 minutes.

  • Dissolve the alkylating agent (1.0 eq) in a small amount of the reaction solvent.

  • Add the alkylating agent solution dropwise to the stirring amine suspension over 1 hour.

  • Allow the reaction to stir at room temperature (or gentle heat if necessary) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography, typically using a DCM/MeOH or EtOAc/Heptane gradient with 0.5-1% triethylamine added to the mobile phase to prevent product tailing.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust alternative for clean mono-alkylation.[16]

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Add 3-aminoazetidine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A drying agent like anhydrous MgSO₄ can be added to facilitate this step.

  • In a single portion, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Note: The reaction may bubble slightly (H₂ evolution).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS, typically 2-12 hours).

  • Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Indian Institute of Technology Kanpur. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
  • ResearchGate. Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025) J Org Chem.
  • Kaabi, A. et al. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.
  • Bott, T.M. & West, F.G. (2011) PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025) Journal of the American Chemical Society.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017) RSC Publishing.
  • Protective Groups. Organic Chemistry Portal.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Reductive amination. Wikipedia.
  • Reductive Amination - Common Conditions.
  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks | Request PDF. (2025) ResearchGate.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC.
  • Reductive Amination. (2026) Wordpress.
  • Reductive Amination, and How It Works. (2017) Master Organic Chemistry.
  • 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected. Apollo Scientific.
  • Xu, L. et al. (2023) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides …. ResearchGate.
  • Alkylation of Amines (Sucks!). (2017) Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022) PMC.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013) YouTube.
  • (PDF) Solvent effect on the protonation of some alkylamines. (2025) ResearchGate.

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Technical Support Center: Troubleshooting Regioselectivity in Azetidine Epoxide Opening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting regioselectivity in azetidine epoxide opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in controlling the regiochemical outcome of these critical synthetic transformations. Here, we will delve into the nuanced interplay of factors governing this reaction and provide actionable strategies to achieve your desired isomeric products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may be facing in the lab, offering explanations and detailed protocols to get your reaction back on track.

Question 1: My azetidine epoxide opening is giving the wrong regioisomer. How can I reverse the selectivity?

This is a frequent challenge, and the solution often lies in understanding the underlying mechanism of your reaction conditions. The regioselectivity of epoxide ring-opening is a classic case of the competition between steric and electronic effects, largely dictated by whether the reaction proceeds through an SN1 or SN2-like pathway.[1][2]

Underlying Cause:

  • Basic or Nucleophilic Conditions (SN2-like): With strong, "hard" nucleophiles and in the absence of a strong acid, the reaction typically follows an SN2 pathway.[3][4][5] The nucleophile will attack the sterically least hindered carbon of the epoxide. If your desired product requires attack at the more substituted carbon, these are not the ideal conditions.

  • Acidic Conditions (SN1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group.[1][3] This facilitates the development of a partial positive charge on the epoxide carbons. The nucleophilic attack will then occur at the carbon that can better stabilize this positive charge (the more substituted carbon).[3][6]

Troubleshooting Protocol:

  • Reaction Condition Audit: First, categorize your current reaction conditions. Are you using a strong nucleophile (e.g., Grignard reagent, organolithium) or a weaker nucleophile in the presence of an acid?

  • For SN2 to SN1 Switch (Attack at the More Substituted Carbon):

    • Introduce a Lewis Acid: If you are currently running the reaction under neutral or basic conditions, the addition of a Lewis acid can promote the SN1-like pathway. Common Lewis acids for this purpose include BF₃·OEt₂, Ti(Oi-Pr)₄, and lanthanide triflates like La(OTf)₃ or Sc(OTf)₃.[7][8]

    • Solvent Choice: Switch to a polar, coordinating solvent that can help stabilize the developing positive charge in the transition state.

  • For SN1 to SN2 Switch (Attack at the Less Substituted Carbon):

    • Remove Acid: If your current protocol uses an acid catalyst, try running the reaction in its absence.

    • Use a Stronger Nucleophile: Employ a more potent nucleophile that can open the ring without prior acid activation.

    • Solvent Considerations: A less polar, non-coordinating solvent may favor the SN2 pathway.

Question 2: I'm getting a mixture of regioisomers. How can I improve the selectivity of my reaction?

Poor regioselectivity often indicates that the reaction is proceeding through a "borderline" mechanism, with both SN1 and SN2 pathways competing. The goal here is to push the reaction decisively towards one mechanistic extreme.

Underlying Cause:

A mixture of regioisomers suggests that the energetic barrier for nucleophilic attack at both epoxide carbons is similar under your current conditions. This can be due to a moderately effective nucleophile, a weak Lewis acid, or suboptimal temperature.

Strategies for Enhancing Regioselectivity:

ParameterTo Favor SN1 (Attack at More Substituted Carbon)To Favor SN2 (Attack at Less Substituted Carbon)Rationale
Catalyst Use a strong Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃).Use no acid or a very mild one.Strong Lewis acids effectively polarize the C-O bond, favoring the SN1-like transition state.
Nucleophile Use a weaker, "softer" nucleophile.Use a strong, "hard" nucleophile (e.g., organocuprates, Grignard reagents).[3]Strong nucleophiles can open the epoxide without acid activation, favoring the sterically controlled pathway.
Temperature Lower the reaction temperature.Varies; may require optimization.Lower temperatures can amplify small differences in activation energies between the two pathways.
Solvent Use a polar, coordinating solvent (e.g., CH₃CN, THF).Use a non-polar, non-coordinating solvent (e.g., toluene, hexanes).Polar solvents can stabilize the charge separation in the SN1 transition state.

Experimental Workflow for Optimization:

G A Initial Reaction: Mixture of Regioisomers B Analyze Conditions: Identify competing pathways A->B C Hypothesize Dominant Pathway to Favor B->C D Modify ONE Variable: (e.g., add strong Lewis Acid) C->D E Run Small-Scale Test Reaction D->E F Analyze Regioisomeric Ratio (NMR, GC-MS) E->F G Selectivity Improved? F->G H Optimize Further or Scale-Up G->H Yes I Re-evaluate Hypothesis: Try a different variable modification G->I No I->D

Caption: Iterative optimization workflow for improving regioselectivity.

Frequently Asked Questions (FAQs)

What is the fundamental difference between acid- and base-catalyzed azetidine epoxide opening?

The core difference lies in the initial activation step, which dictates the subsequent regiochemistry.

  • Base-catalyzed (or strong nucleophile) opening: This is an SN2 reaction where the nucleophile directly attacks one of the epoxide carbons. The high ring strain of the epoxide makes this possible even though an alkoxide is a poor leaving group.[5] Steric hindrance is the dominant factor, leading to attack at the less substituted carbon.[3][4]

  • Acid-catalyzed opening: The reaction begins with the protonation of the epoxide oxygen, turning it into a good leaving group (an alcohol). This weakens the C-O bonds and allows a partial positive charge to develop on the carbons. The reaction then proceeds via a mechanism with significant SN1 character.[1] The nucleophile, which can be weak in this case (like the solvent), will preferentially attack the more substituted carbon because it can better stabilize the positive charge.[3][6]

G cluster_0 Acid-Catalyzed (SN1-like) cluster_1 Base-Catalyzed (SN2) A Protonation of Epoxide Oxygen B C-O Bond Weakening Partial Positive Charge on More Substituted Carbon A->B C Nucleophilic Attack at More Substituted Carbon B->C D Direct Nucleophilic Attack E Attack at Less Sterically Hindered Carbon D->E F Ring Opening E->F

Caption: Contrasting mechanisms of acid- and base-catalyzed epoxide opening.

How do substituents on the azetidine ring influence regioselectivity?

Substituents on the azetidine ring can exert significant steric and electronic effects that influence the regioselectivity of the epoxide opening.

  • Steric Hindrance: Bulky substituents near one of the epoxide carbons will disfavor nucleophilic attack at that position, especially under SN2 conditions.

  • Electronic Effects: Electron-withdrawing groups can destabilize the development of a positive charge, disfavoring an SN1-like attack at the adjacent carbon. Conversely, electron-donating groups can stabilize a developing positive charge, promoting attack at that position under acidic conditions. Studies have shown that even the position of substituents on the azetidinium ion can direct the nucleophilic attack to a specific carbon.[9][10] For instance, a methyl group at the C-4 position of an azetidinium ion has been shown to direct the attack to the C-2 position.[9]

Can the choice of nucleophile itself dictate the regioselectivity?

Absolutely. The nature of the nucleophile is a critical factor.

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., RO⁻, R₂N⁻) are typically small and highly charged, favoring SN2-type reactions and attacking the less hindered site. "Soft" nucleophiles are larger and more polarizable, and they are often better able to attack the more substituted carbon in an SN1-like transition state, especially when a Lewis acid is present.

  • Bulky Nucleophiles: Highly sterically demanding nucleophiles will almost exclusively attack the least hindered carbon of the epoxide, regardless of the electronic factors at play.

Are there specific Lewis acids that are known to give high regioselectivity?

Yes, the choice of Lewis acid can be crucial. Lanthanide triflates (Ln(OTf)₃), such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), are often excellent choices for promoting SN1-like pathways with high regioselectivity.[7] This is attributed to their strong Lewis acidity and oxophilicity, which leads to effective coordination with the epoxide oxygen and polarization of the C-O bonds. In some cases, even milder Lewis acids like BF₃·OEt₂ can be effective.[8] Heterogeneous Lewis acid catalysts, such as Sn-Beta zeolites, have also shown high activity and regioselectivity for epoxide ring opening.[11]

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. Available from: [Link]

  • Uesugi, S., Watanabe, H., & Nakata, D. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269507. Available from: [Link]

  • Masson, G., Gomez Pardo, D., & Cossy, J. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 15-30. Available from: [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Available from: [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15). Available from: [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Available from: [Link]

  • Tanner, D. A., & Groth, T. (n.d.). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. DTU Research Database. Available from: [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2009). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules, 14(11), 4457–4466. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2008). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. Letters in Organic Chemistry, 5(6), 464-468. Available from: [Link]

  • Frostburg State University Chemistry Department. (2018). Regioselectivity of epoxide ring-opening. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Available from: [Link]

  • Asian Publication Corporation. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Regioselectivity of epoxide opening reactions in basic and acidic conditions. Available from: [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • Kulkarni, S. R., Nishimura, S., & Ebitani, K. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 369, 13-23. Available from: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

  • AUB ScholarWorks. (n.d.). Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highl. Available from: [Link]

  • PubMed. (n.d.). Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. Available from: [Link]

  • ChemRxiv. (n.d.). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. Available from: [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Available from: [Link]

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Validation & Comparative

Impact of the 2-Hydroxypropan-2-yl Group on Azetidine Ring Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the azetidine ring is a high-value scaffold, often serving as a bioisostere for proline, cyclobutane, or gem-dimethyl groups.[1] However, its flexibility (ring puckering) can lead to "fuzzy" pharmacophores.

This guide analyzes the 2-hydroxypropan-2-yl group (often chemically referred to as the dimethylcarbinol moiety, derived from 2-methylpropan-2-ol) as a critical conformational anchor. Unlike a simple proton or a lipophilic tert-butyl group, this substituent offers a unique duality: it exerts massive steric bulk to lock the ring conformation while simultaneously lowering LogP and providing a hydrogen-bond donor/acceptor motif.

Key Insight: The 2-hydroxypropan-2-yl group at the C3 position acts as a "Soluble Steric Lock," forcing the azetidine ring into a distinct puckered conformation (typically


30° buckled) with the substituent in the equatorial  position, overriding potential electronic anomeric effects that might otherwise favor axial orientations.

Part 1: The Conformational Landscape

The azetidine ring is not planar; it undergoes "puckering" (butterfly motion) to relieve torsional strain caused by eclipsing interactions of adjacent methylene groups.

The Substituent Battle: Sterics vs. Electronics

The conformation of 3-substituted azetidines is dictated by two opposing forces:

  • Steric Repulsion (The Equatorial Driver): Bulky groups prefer the equatorial orientation to avoid 1,3-transannular repulsion with the nitrogen lone pair or N-substituent.

  • Intramolecular H-Bonding (The Axial Driver): Polar groups with hydrogen bond donors (like -OH) often prefer the axial position to form a stabilizing intramolecular hydrogen bond with the ring nitrogen (

    
    ).
    
The "Dimethylcarbinol" Effect

The 2-hydroxypropan-2-yl group [


] introduces a conflict. It has the H-bonding capability of a hydroxyl group but the steric volume of a tert-butyl group.
  • Observation: Experimental data confirms that Sterics Win. The gem-dimethyl groups on the carbinol create an "A-value" (conformational energy penalty) so high that the group is forced into the equatorial position.

  • Consequence: The intramolecular H-bond is often geometrically precluded in the free base form, or the ring must adopt a highly strained pucker to accommodate it. Thus, this group effectively locks the ring pucker, reducing the entropic penalty upon binding to a protein target.

Comparative Analysis: The "Anchor" Effect
FeatureProton (Unsubstituted) 3-tert-Butyl Group 3-(2-Hydroxypropan-2-yl) Group
Primary Driver Torsional StrainPure Steric BulkSteric Bulk + Solvation
Ring Dynamics Rapid Puckering (Fluxional)Locked (Rigid)Locked (Rigid)
Conformation Planar/Shallow PuckerDeep Pucker (Equatorial)Deep Pucker (Equatorial)
Lipophilicity (cLogP) LowHigh (Lipophilic Liability)Moderate (Solubility Asset)
Metabolic Stability Low (

-oxidation)
HighHigh (Quaternary Carbon)

Part 2: Mechanistic Visualization

The following diagram illustrates the energy landscape. While the unsubstituted azetidine has a low barrier to inversion, the bulky carbinol group creates a deep energy well, trapping the molecule in the equatorial conformer.

AzetidineConformation cluster_substituent 3-(2-hydroxypropan-2-yl) Substitution Unsub Unsubstituted Azetidine (Fluxional / Low Barrier) Transition Transition State (Planar Ring) Max Torsional Strain Unsub->Transition Substitution Axial Axial Conformer (High Steric Strain) Potential H-Bond Axial->Transition Ring Inversion Equatorial Equatorial Conformer (Thermodynamic Minimum) Steric Relief Transition->Equatorial Steric Drive Insight Insight: The gem-dimethyl bulk overrides the H-bond preference, locking the Equatorial form. Equatorial->Insight

Figure 1: Conformational energy landscape of 3-substituted azetidines. The 2-hydroxypropan-2-yl group creates a steep thermodynamic preference for the equatorial pucker, effectively "freezing" the ring shape.

Part 3: Experimental Validation Protocol

To confirm the conformation of your specific azetidine derivative, do not rely solely on prediction. Use this self-validating NMR protocol. The key metric is the vicinal coupling constant (


)  between the proton at C3 and the protons at C2/C4.
The Principle (Karplus Relationship)
  • Planar Ring:

    
    .
    
  • Puckered Ring: The dihedral angles change significantly.

    • Pseudo-Axial H3 (Equatorial Substituent): Large

      
       (
      
      
      
      7-9 Hz) due to
      
      
      160° dihedral angle; Small
      
      
      (
      
      
      2-5 Hz).
    • Pseudo-Equatorial H3 (Axial Substituent): Small

      
       values for both cis and trans (
      
      
      
      2-4 Hz) due to gauche-like arrangements.
Step-by-Step Protocol

Objective: Determine the puckering angle and substituent orientation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the azetidine in CDCl3 (non-polar, favors intramolecular H-bonds) and D2O/CD3OD (polar, disrupts H-bonds). Comparing these two solvents reveals if an intramolecular H-bond is stabilizing a specific conformer.

    • Note: If the spectrum is broad, the ring is flipping at an intermediate rate. Cool the sample to -40°C to freeze the conformers.

  • Acquisition:

    • Acquire a high-resolution 1H-NMR (minimum 400 MHz) .

    • Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Data Analysis (The Decision Tree):

NMR_Protocol Start Analyze H3 Multiplet (at C3 position) Coupling Measure Vicinal Couplings (J_cis vs J_trans) Start->Coupling LargeJ Large J_trans (7-9 Hz) Small J_cis (2-5 Hz) Coupling->LargeJ SmallJ Small J_trans & J_cis (< 5 Hz) Coupling->SmallJ ResultEq CONCLUSION: H3 is Pseudo-Axial Substituent is EQUATORIAL (Locked Conformation) LargeJ->ResultEq ResultAx CONCLUSION: H3 is Pseudo-Equatorial Substituent is AXIAL (Rare for bulky groups) SmallJ->ResultAx NOE_Check Validation: NOE Signal Between H3 and H2/H4 ResultEq->NOE_Check ResultAx->NOE_Check

Figure 2: NMR logic flow for determining azetidine substituent orientation.

Interpreting the 2-Hydroxypropan-2-yl Data

For the 2-hydroxypropan-2-yl group, you will almost invariably observe the "Large


"  pattern (Result Green in Fig 2).
  • Why? The group forces the ring to pucker such that the bulky group is equatorial. The proton at C3 (H3) is therefore forced axial (trans to the lone pair/N-substituent).

  • Solvent Shift: If

    
     values change significantly between CDCl3 and Methanol, it indicates the H-bond was contributing to the conformation in chloroform but was washed out in methanol. If 
    
    
    
    is constant, the steric lock is the dominant force.

Part 4: Strategic Application in Drug Design

When should you use the 2-hydroxypropan-2-yl group over a tert-butyl group?

Property3-tert-Butyl Azetidine 3-(2-Hydroxypropan-2-yl) Azetidine Design Implication
Conformational Bias Strong EquatorialStrong EquatorialBoth are excellent for rigidifying the scaffold.
Solubility Poor (Hydrophobic)Enhanced (Hydrophilic) Use the carbinol to fix solubility issues in lead optimization.
H-Bond Potential NoneDonor & Acceptor The OH can engage target residues (e.g., Ser, Thr) in the binding pocket.
Synthetic Access ModerateHigh Readily accessible from azetidin-3-one via Grignard or organolithium addition.
Expert Tip: The "Gem-Dimethyl" Shield

The two methyl groups flanking the alcohol (the gem-dimethyl part) are not just for bulk. They protect the C3 position from metabolic oxidation. While primary alcohols are rapidly oxidized to aldehydes/acids, the tertiary alcohol of the 2-hydroxypropan-2-yl group is metabolically robust, extending the half-life (


) of the drug candidate.

References

  • Conformational Analysis of Azetidines

    • Zagari, A., et al.[2] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation."[2][3] Biopolymers, 1990.[2] Link

    • Dudding, T., et al. "Stereoselective Ring Opening of Azetidines." ChemRxiv, 2025.[4] (Discusses 3-substituent effects on ring reactivity and shape). Link

  • NMR Methodology for 4-Membered Rings

    • Gilchrist, T.L. "Heterocyclic Chemistry." (Standard reference for coupling constants in small rings).
    • Parella, T. "NMR Coupling Constants." Chemical Instrumentation Facility, Iowa State University. Link

  • Synthesis and Reactivity

    • Bull, J.A., et al.[5] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character."[1] Royal Society of Chemistry, 2021. Link

    • Couty, F., et al. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." LJMU Research, 2020. Link

Sources

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 1-Substituted 3-Aminoazetidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the azetidine scaffold represents a cornerstone of modern therapeutic design. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and fine-tune pharmacokinetic properties. Among the myriad of azetidine derivatives, 1-substituted 3-aminoazetidines are of particular importance as versatile building blocks for novel chemical entities.

The precise structural elucidation of these molecules is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for this purpose. The chemical shift of each carbon atom within the azetidine ring is exquisitely sensitive to its electronic environment, providing a detailed fingerprint of substitution patterns and conformational subtleties.

This guide provides an in-depth comparison of the 13C NMR chemical shifts of various 1-substituted 3-aminoazetidines, supported by experimental data from the peer-reviewed literature. We will delve into the underlying principles governing these shifts and provide a robust experimental protocol for the synthesis and NMR analysis of a representative compound.

The Influence of N1-Substitution on Azetidine Ring Carbons: A Comparative Data Analysis

The electronic nature of the substituent at the N1 position profoundly influences the 13C NMR chemical shifts of the azetidine ring carbons (C2, C3, and C4). This effect is a combination of inductive and mesomeric effects transmitted through the nitrogen atom. To illustrate this, we have compiled and analyzed 13C NMR data from various sources.

Below is a table summarizing the 13C NMR chemical shifts for a series of 1-substituted 3-aminoazetidines. The data highlights the impact of different N1-substituents on the chemical shifts of the azetidine ring carbons.

N1-SubstituentC2 (ppm)C3 (ppm)C4 (ppm)Reference
H (Unsubstituted)48.248.225.3[1]
Boc (tert-Butoxycarbonyl)55.740.755.7[2]
Benzyl~58-60~45-50~58-60Estimated
4-Methylbenzyl~58-60~45-50~58-60[3]
Aryl (e.g., Pyrazol-1-yl)57.8--[2]

Note: Estimated values are based on the analysis of structurally similar compounds and general principles of 13C NMR spectroscopy. The chemical shifts can vary depending on the solvent and other substituents present in the molecule.

From the compiled data, several key trends emerge:

  • Unsubstituted Azetidine: The parent azetidine provides a baseline, with the C2 and C4 carbons exhibiting identical chemical shifts due to symmetry.[1]

  • Electron-Withdrawing Groups (e.g., Boc): The introduction of an electron-withdrawing tert-butoxycarbonyl (Boc) group at the N1 position leads to a significant downfield shift of the adjacent C2 and C4 carbons to approximately 55.7 ppm.[2] This is attributed to the deshielding effect of the carbonyl group. Conversely, the C3 carbon experiences an upfield shift to around 40.7 ppm, likely due to a combination of through-bond and through-space electronic effects.[2]

  • Electron-Donating/Aryl Groups (e.g., Benzyl, 4-Methylbenzyl): While specific data for 3-aminoazetidines with these exact N1-substituents is sparse in the provided search results, we can infer the expected trends. Alkyl groups like benzyl are generally electron-donating, which would be expected to cause a slight upfield shift compared to the Boc-protected analogue. However, the aromatic ring can introduce anisotropic effects. For 1-(4-methylbenzyl)azetidine, the azetidine ring carbons are expected to have shifts in a similar range to other N-alkylated azetidines.[3]

  • N-Aryl Substitution: The direct attachment of an aryl group, such as a pyrazole, to the N1 position also results in a downfield shift of the C2 and C4 carbons, as seen with the reported value of 57.8 ppm for a C3-substituted N-pyrazolylazetidine derivative.[2]

This comparative analysis underscores the diagnostic power of 13C NMR in identifying the nature of the N1-substituent in 3-aminoazetidine derivatives.

Visualizing the Azetidine Scaffold and Key NMR Probes

To provide a clear visual reference, the following diagram illustrates the general structure of a 1-substituted 3-aminoazetidine and highlights the key carbon atoms (C2, C3, C4) that are the focus of our 13C NMR analysis.

G cluster_azetidine 1-Substituted 3-Aminoazetidine N1 N1 C2 C2 N1->C2 substituent R1 N1->substituent N1-Substituent C3 C3 C2->C3 C4 C4 C3->C4 amino NHR2 C3->amino C3-Amino Group C4->N1

Caption: General structure of a 1-substituted 3-aminoazetidine highlighting the key N1, C2, C3, and C4 positions.

Experimental Protocol: Synthesis and 13C NMR Analysis of N-Boc-3-aminoazetidine

To ensure the reproducibility and validity of the presented data, this section provides a detailed, step-by-step methodology for the synthesis and 13C NMR characterization of a representative 1-substituted 3-aminoazetidine, N-Boc-3-aminoazetidine. The choice of the Boc protecting group is strategic, as it is a common and well-characterized substituent in organic synthesis.[2]

Synthesis of N-Boc-3-aminoazetidine

The synthesis of N-Boc-3-aminoazetidine can be achieved through various synthetic routes. A common approach involves the reduction of N-Boc-3-azidoazetidine, which itself can be prepared from N-Boc-3-azetidinone.[4]

Step 1: Synthesis of N-Boc-3-azidoazetidine

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as methanol, add sodium borohydride (NaBH4) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reduction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-hydroxyazetidine.

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the mesylated intermediate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN3) (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate to afford N-Boc-3-azidoazetidine.

Step 2: Reduction of N-Boc-3-azidoazetidine to N-Boc-3-aminoazetidine

  • Dissolve N-Boc-3-azidoazetidine (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired N-Boc-3-aminoazetidine.

13C NMR Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified N-Boc-3-aminoazetidine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts.[5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire the 13C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100, 125, or 150 MHz).

  • Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

  • Typical acquisition parameters include a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

The following diagram outlines the general workflow for the synthesis and NMR analysis.

G cluster_synthesis Synthesis Workflow cluster_nmr 13C NMR Analysis start N-Boc-3-azetidinone step1 Reduction (NaBH4) start->step1 intermediate1 N-Boc-3-hydroxyazetidine step1->intermediate1 step2 Mesylation (MsCl, TEA) intermediate1->step2 intermediate2 Mesylated Intermediate step2->intermediate2 step3 Azidation (NaN3) intermediate2->step3 intermediate3 N-Boc-3-azidoazetidine step3->intermediate3 step4 Reduction (H2, Pd/C) intermediate3->step4 product N-Boc-3-aminoazetidine step4->product sample_prep Sample Preparation (in CDCl3) product->sample_prep To Analysis acquisition Data Acquisition (Proton Decoupled) sample_prep->acquisition processing Data Processing and Analysis acquisition->processing spectrum 13C NMR Spectrum processing->spectrum

Caption: Workflow for the synthesis of N-Boc-3-aminoazetidine and subsequent 13C NMR analysis.

Conclusion

The 13C NMR chemical shifts of 1-substituted 3-aminoazetidines are highly sensitive to the nature of the N1-substituent, providing a valuable tool for structural characterization. Electron-withdrawing groups at the N1 position generally cause a downfield shift of the C2 and C4 carbons, while the C3 carbon experiences a more complex response. This guide has provided a comparative analysis of available data, a robust experimental protocol for a representative compound, and visual aids to facilitate understanding. As the exploration of novel azetidine-based therapeutics continues, a thorough understanding of their spectroscopic properties will remain an indispensable asset for the research community.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Bergman, J. (2023). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′), piperidine (3b′) and catalysts 2a, 2, and 2b in d6-DMSO. ResearchGate. [Link]

  • Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • BenchChem. (2025). 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine.
  • Matulevičiūtė, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-ylidene)acetates. Molecules, 28(3), 1083. [Link]

  • Pelliccia, S., et al. (2016). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.